molecular formula C25H14I2 B1601229 2,2'-Diiodo-9,9'-spirobi[fluorene] CAS No. 790674-48-5

2,2'-Diiodo-9,9'-spirobi[fluorene]

Cat. No. B1601229
M. Wt: 568.2 g/mol
InChI Key: ZLPNGMPMRVYFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Diiodo-9,9’-spirobi[fluorene] is a chemical compound with the molecular formula C25H14I2 . It is a derivative of 9,9’-spirobifluorene, a polyfluorene with carbon atoms of the methylene bridge connected to two fluorene molecules . The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and also increases the color stability by preventing the formation of aggregates or excimers .


Synthesis Analysis

The synthesis of spirobifluorene derivatives has been achieved through various methods. For instance, chiral 9,9’-spirobi[fluorene] (SBF) derivatives were synthesized from 7,7’-dibromo-9,9’-spirobi[fluorene]-2,2’-diol . Another method involved the palladium-catalyzed Suzuki coupling reaction .


Molecular Structure Analysis

The molecular structure of 2,2’-Diiodo-9,9’-spirobi[fluorene] is characterized by its robust structure and two perpendicularly arranged π systems . It has a molecular weight of 568.2 g/mol and a monoisotopic mass of 567.918457 Da .


Physical And Chemical Properties Analysis

2,2’-Diiodo-9,9’-spirobi[fluorene] has a molecular weight of 568.2 g/mol and a monoisotopic mass of 567.91850 g/mol . It has a complexity of 523 and a covalently-bonded unit count of 1 . It does not have any hydrogen bond donor count or hydrogen bond acceptor count .

Scientific Research Applications

Electronic and Optical Material Applications

  • OLED Host Material : 2,2'-Diiodo-9,9'-spirobi[fluorene] is used to synthesize spiro-mCP, a host material in blue phosphorescent OLEDs. This material enhances thermal stability and produces bright blue emissions with high luminance efficiency (Seo & Lee, 2017).

  • Polyimide Synthesis : It's also involved in the synthesis of novel polyimides with high organosolubility and optical transparency. These polyimides form transparent, flexible films with low moisture absorption and low dielectric constants, suitable for various applications in electronics (Zhang et al., 2010).

  • Dendrimer Construction : The compound aids in creating hole-transporting dendrimers with high thermal stability and brightness, suitable for OLED applications (Usluer et al., 2010).

Photophysical and Electrochemical Studies

  • Luminescent Material Research : Studies include the synthesis and characterization of derivatives for photophysical applications, demonstrating good solubility and potential for various optical uses (Qi et al., 2013).

  • Electroluminescent Device Development : The synthesis of spirobifluorene derivatives and their application in electroluminescent devices, highlighting their structural, electrochemical, and photophysical properties (Sicard et al., 2019).

  • Circularly Polarized Luminescence : Research into chiral spirobifluorene derivatives shows their potential in creating solvent-dependent circularly polarized luminescent materials (Kubo et al., 2020).

Future Directions

Spirobifluorene derivatives have shown promise in the field of organic electronics . They are being researched as alternative hole-transporting materials in next-generation solar cells . This suggests that 2,2’-Diiodo-9,9’-spirobi[fluorene] and similar compounds could have significant applications in the future.

properties

IUPAC Name

2,2'-diiodo-9,9'-spirobi[fluorene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14I2/c26-15-9-11-19-17-5-1-3-7-21(17)25(23(19)13-15)22-8-4-2-6-18(22)20-12-10-16(27)14-24(20)25/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPNGMPMRVYFPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)I)C=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70479623
Record name 2,2'-Diiodo-9,9'-spirobi[fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Diiodo-9,9'-spirobi[fluorene]

CAS RN

790674-48-5
Record name 2,2'-Diiodo-9,9'-spirobi[fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Diiodo-9,9'-spirobi[fluorene]
Reactant of Route 2
2,2'-Diiodo-9,9'-spirobi[fluorene]
Reactant of Route 3
2,2'-Diiodo-9,9'-spirobi[fluorene]
Reactant of Route 4
Reactant of Route 4
2,2'-Diiodo-9,9'-spirobi[fluorene]
Reactant of Route 5
Reactant of Route 5
2,2'-Diiodo-9,9'-spirobi[fluorene]
Reactant of Route 6
Reactant of Route 6
2,2'-Diiodo-9,9'-spirobi[fluorene]

Citations

For This Compound
1
Citations
MH Seo, S Lee - Molecular Crystals and Liquid Crystals, 2017 - Taylor & Francis
New host material, namely 2,2′-bis(3,5-di(9H-carbazol-9-yl)phenyl)-9,9′-spirobi[fluorene] (spiro-mCP), was designed and synthesized by the palladium-catalyzed Suzuki coupling …
Number of citations: 3 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.